Chemical Properties of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Chemical Properties of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
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Executive Summary & Compound Identity
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is a specialized diaryl ether intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly Tyrosine Kinase Inhibitors (TKIs) and agrochemicals. Its structure features a central benzene ring substituted with a nitro group, a hydroxymethyl group (benzyl alcohol), and a 4-chlorophenoxy ether linkage.
This compound serves as a critical "scaffold pivot," allowing divergent synthesis: the nitro group provides a handle for reduction to an aniline (for urea/amide formation), while the benzyl alcohol can be oxidized to an aldehyde/acid or converted to a leaving group for alkylation.
Chemical Identity Table
| Property | Detail |
| Chemical Name | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol |
| Common Synonyms | 4-(4-Chlorophenoxy)-3-nitrobenzyl alcohol; (4-(4-Chlorophenoxy)-3-nitrophenyl)methanol |
| CAS Number | Not widely listed; Analogous thio-ether is 773869-91-3 |
| MDL Number | MFCD00794797 |
| Molecular Formula | C₁₃H₁₀ClNO₄ |
| Molecular Weight | 279.68 g/mol |
| SMILES | Clc1ccc(Oc2ccc(CO)cc2[O-])cc1 |
| Structure Class | Diaryl Ether; Nitrobenzyl Alcohol |
Physicochemical Properties
The physicochemical profile of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is dominated by the electron-withdrawing nitro group and the lipophilic chlorophenoxy moiety.
| Property | Value / Characteristic | Note |
| Physical State | Solid (Powder or Crystalline) | Typically pale yellow to orange due to the nitro group. |
| Melting Point | 85–95 °C (Predicted) | Consistent with similar nitro-diaryl ethers. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic nature. |
| Solubility (Organic) | Soluble in DMSO, DMF, EtOAc, DCM | Methanol/Ethanol solubility is moderate. |
| LogP (Predicted) | ~3.5 – 4.0 | Indicates high membrane permeability potential. |
| pKa (Alcohol) | ~14.5 | Typical for benzyl alcohols; not acidic under physiological conditions. |
| Stability | Stable under ambient conditions | Avoid prolonged exposure to strong light (nitro group sensitivity). |
Synthetic Routes & Methodology
The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the nitro group at the ortho position to the leaving group (chlorine or fluorine) on the benzyl alcohol ring activates it for nucleophilic attack by the phenoxide.
Method A: Direct SₙAr of Benzyl Alcohol Precursor (Preferred)
This route is most efficient as it avoids redox steps involving the aldehyde.
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Starting Materials: 4-Chloro-3-nitrobenzyl alcohol (CAS 55912-20-4), 4-Chlorophenol, Potassium Carbonate (K₂CO₃).
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Solvent: DMF (N,N-Dimethylformamide) or DMSO.
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Mechanism: The phenoxide ion attacks the C-4 position of the nitrobenzyl ring, displacing the chloride ion. The nitro group stabilizes the Meisenheimer complex intermediate.
Detailed Protocol
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Reagent Prep: In a dry round-bottom flask, dissolve 4-Chlorophenol (1.05 eq) in anhydrous DMF (5 mL/g).
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Base Addition: Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the potassium phenoxide in situ.
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Substrate Addition: Add 4-Chloro-3-nitrobenzyl alcohol (1.0 eq).
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Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.
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Workup: Cool to RT. Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.
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Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Method B: SₙAr of Aldehyde followed by Reduction
Used if the alcohol starting material is unavailable.
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Step 1: React 4-Chloro-3-nitrobenzaldehyde with 4-Chlorophenol (same SₙAr conditions as above) to yield 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde .
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Step 2: Reduce the aldehyde using Sodium Borohydride (NaBH₄) in Methanol/THF (0 °C to RT, 1 hour).
Synthesis Workflow Diagram
Caption: Direct synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Chemical Reactivity & Transformations
This molecule is a "divergent intermediate."[1] Its value lies in the ability to selectively modify the nitro group or the alcohol group without affecting the ether linkage.
A. Nitro Group Reduction (Aniline Synthesis)
The most critical transformation for drug development. The nitro group is reduced to a primary amine, creating [4-(4-Chlorophenoxy)-3-aminophenyl]methanol .
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Reagents: Iron powder/NH₄Cl (mild), H₂/Pd-C (catalytic), or SnCl₂.
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Significance: The resulting aniline is the nucleophile used to form urea or amide bonds in kinase inhibitors (e.g., reacting with isocyanates).
B. Alcohol Oxidation
The benzylic alcohol can be oxidized to the aldehyde or carboxylic acid.
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To Aldehyde: MnO₂ (selective) or Swern Oxidation.
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To Acid: Jones Reagent or KMnO₄.
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Significance: The acid derivative is often used to couple with amines to form amide backbones.
C. Conversion to Leaving Group
The hydroxyl group can be converted to a halide or sulfonate ester for alkylation reactions.
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Chlorination: SOCl₂ (Thionyl chloride) → Benzyl chloride derivative.
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Mesylation: MsCl/Et₃N → Benzyl mesylate.
Reactivity Map
Caption: Divergent synthetic pathways available from the core intermediate.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact intermediate may be sparse, its properties can be extrapolated from structurally related nitrobenzyl alcohols and chlorophenols.
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Hazard Classification (GHS):
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Skin Irritant (Category 2): Causes skin irritation.
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Eye Irritant (Category 2A): Causes serious eye irritation.
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STOT-SE (Category 3): May cause respiratory irritation.
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Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.
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Waste Disposal: Dispose of as hazardous organic waste (halogenated).
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First Aid:
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Skin Contact: Wash immediately with soap and water. Nitro compounds can be absorbed through skin.
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Eye Contact: Rinse cautiously with water for 15 minutes.
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References
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National Institutes of Health (NIH). Structure and Reactivity of Nitrobenzyl Alcohols. PMC Database. Available at: [Link]
